Oral Antihypertensive Potency: Iganidipine (NKY-722) Demonstrates 4–8× Greater Potency Than Nicardipine in Spontaneously Hypertensive Rats
In conscious spontaneously hypertensive rats (SHR), iganidipine (NKY-722) and nicardipine were administered intravenously and orally. On intravenous administration, NKY-722 and nicardipine showed roughly equivalent potency. However, on oral administration, NKY-722 was 4–8 times more potent than nicardipine [1]. This substantial oral potency difference is attributed to NKY-722's more efficient gastrointestinal absorption and greater resistance to hepatic first-pass metabolism compared with nicardipine [1]. The effect of NKY-722 was also slower in onset and longer-lasting than that of nicardipine, with more marked effects observed in SHR than in normotensive Wistar rats [1].
| Evidence Dimension | Oral antihypertensive potency |
|---|---|
| Target Compound Data | NKY-722: oral administration 0.3–10 mg/kg produces dose-dependent blood pressure reduction; 4–8× more potent than nicardipine orally |
| Comparator Or Baseline | Nicardipine: equivalent intravenous potency but 4–8× lower oral potency than NKY-722 |
| Quantified Difference | NKY-722 is 4–8× more potent than nicardipine on oral administration |
| Conditions | Conscious spontaneously hypertensive rats (SHR) and normotensive Wistar rats; oral doses 0.3–10 mg/kg |
Why This Matters
This 4–8× oral potency advantage enables lower dosing in chronic oral hypertension models, reducing off-target effects and improving experimental reproducibility.
- [1] Wada, K., Nakamura, S., Morishita, S., Kanda, M., Matsui, H., Fukata, F., Shirahase, H. (1994). Antihypertensive effect of NKY-722, a water-soluble dihydropyridine derivative, in rats. Arzneimittel-Forschung, 44(10), 1112–1116. PMID: 7818582 View Source
